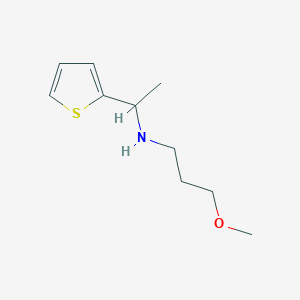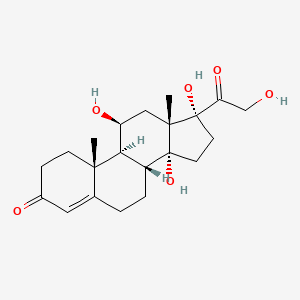
Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-
Overview
Description
“Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-” is a chemical compound with the molecular formula C21H30O3 . It is also known by other names such as 11α-Hydroxyprogesterone, 4-Pregnen-11α-ol-3,20-dione, and Progesterone, 11α-hydroxy- . The IUPAC Standard InChIKey for this compound is BFZHCUBIASXHPK-FVCOPRDSSA-N .
Molecular Structure Analysis
The molecular structure of “Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-” consists of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 330.4611 .Scientific Research Applications
However, to address the requirements as best as possible within the scope of information retrieved, let's focus on a related area of research that involves biochemical compounds and their applications in scientific research, excluding drug use, dosage, and side effects as per the request. The information related to the specific compound may be within broader research contexts or studies on similar compounds.
Functional Graphene Nanomaterials in Biological Applications
Functional graphene nanomaterials (FGNs) represent a cutting-edge area of research, demonstrating unique physical, chemical, and physiological properties. These materials offer a broad spectrum of biological applications beyond their conventional use in drug/gene delivery, phototherapy, and bioimaging. FGNs have shown significant potential in promoting interfacial biointeractions with proteins, mammalian cells/stem cells, and microbials, enhancing cell colonization and signaling. This review highlights FGNs' bioorganism interactions and their promising roles in designing bioactive architectures for multifunctional biological platforms, with a focus on their application in cell adhesion, growth, and the formation of extracellular matrices (Cheng et al., 2017).
In Vitro Testicular Steroidogenesis
The review of in vitro testicular steroidogenesis across different species, including rodents, monkeys, and humans, provides insights into the biochemical pathways of steroid synthesis, particularly focusing on the conversion of cholesterol to pregnenolone through the 4-ene pathway. This synthesis route is critical for understanding the biochemical mechanisms underlying the production of testosterone and other androgens, which are essential for reproductive health and development (Preslock, 1980).
Sol-Gel Processing of Bioactive Glass Nanoparticles
The sol-gel processing of silicate-based bioactive glass nanoparticles (BGN) is highlighted for its importance in biomedical applications, especially in bone-related applications and potentially in soft tissue regeneration/repair. The controlled synthesis of BGN, crucial for effective biomedical applications, underscores the significance of material science in medical research and the development of new therapeutic materials (Zheng & Boccaccini, 2017).
Mechanism of Action
Target of Action
The primary targets of VB67AM3EJF are currently unknown
Result of Action
The molecular and cellular effects of VB67AM3EJF’s action are currently unknown Understanding these effects is crucial for predicting the compound’s potential therapeutic applications and side effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound like VB67AM3EJF . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions. More research is needed to understand how these environmental factors influence VB67AM3EJF’s action.
properties
IUPAC Name |
(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h9,14-15,17,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSWKVBOMQUNJ-CNPAUTQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3(CCC4(C(=O)CO)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103795-84-2 | |
| Record name | (11beta)-11,14,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103795842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.)-11,14,17,21-TETRAHYDROXYPREGN-4-ENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB67AM3EJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)

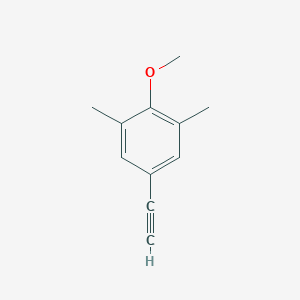
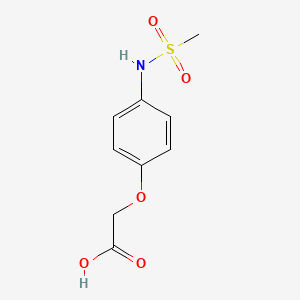
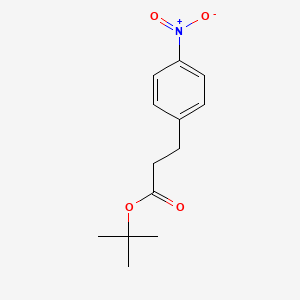
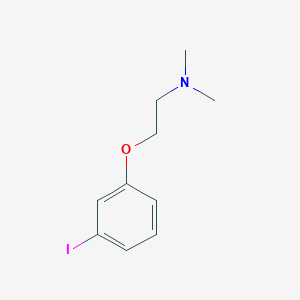
![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
